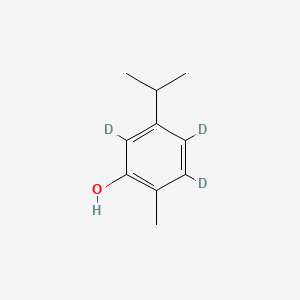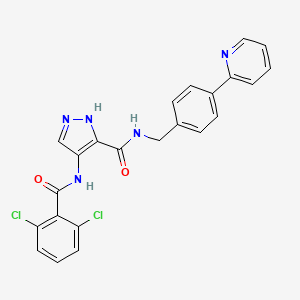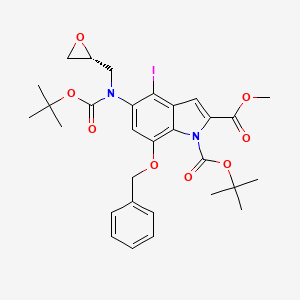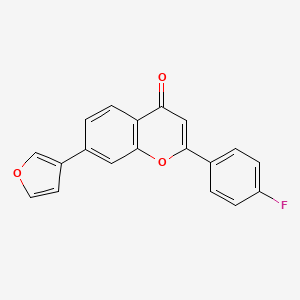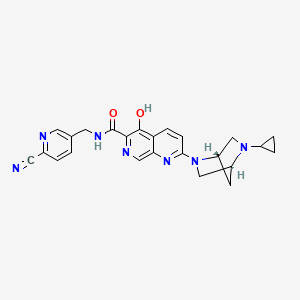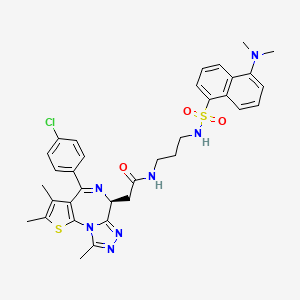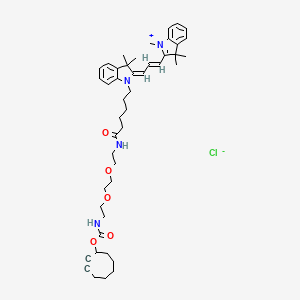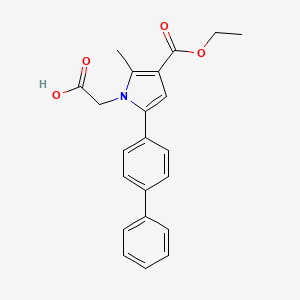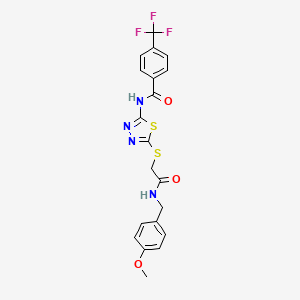
GLS1 Inhibitor-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLS1 Inhibitor-7 is a compound that targets the enzyme glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. Glutamine metabolism is essential for the proliferation and survival of cancer cells, making GLS1 a significant target for cancer therapy . This compound has shown promise in inhibiting the growth of various cancer cells by disrupting their metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common synthetic methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and filtration to ensure high purity and consistency .
化学反应分析
Types of Reactions
GLS1 Inhibitor-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
科学研究应用
GLS1 Inhibitor-7 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown efficacy in inhibiting the growth of various cancer cells by disrupting glutamine metabolism.
Metabolic Studies: Used to study the role of glutamine metabolism in cellular processes.
Drug Development: Serves as a lead compound for developing new anticancer drugs.
Immunotherapy: Enhances antitumor immune responses by reprogramming T cells.
Age-Related Diseases: Potential therapeutic applications in treating age-related diseases such as muscle wasting and arteriosclerosis.
作用机制
GLS1 Inhibitor-7 exerts its effects by inhibiting the enzyme glutaminase 1 (GLS1), which is responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis of nucleotides and lipids in cancer cells . The compound also impacts the tumor microenvironment by enhancing the glycolytic activity of T cells and depleting regulatory T cells, thereby boosting antitumor immune responses .
相似化合物的比较
Similar Compounds
CB-839: Another GLS1 inhibitor that has shown efficacy in reducing tumor growth and metastasis.
Telaglenastat: A GLS1 inhibitor used in combination with other drugs to enhance anticancer effects.
Uniqueness of GLS1 Inhibitor-7
This compound is unique in its ability to target specific metabolic pathways in cancer cells, making it a promising candidate for combination therapies. Its ability to enhance antitumor immune responses sets it apart from other similar compounds .
属性
分子式 |
C20H17F3N4O3S2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29) |
InChI 键 |
PMSLFFQKBPIINC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
